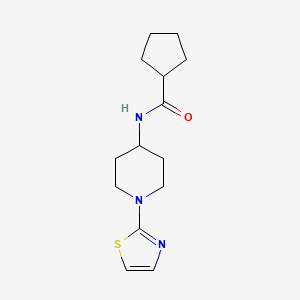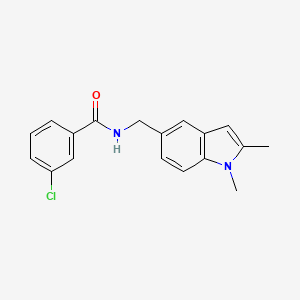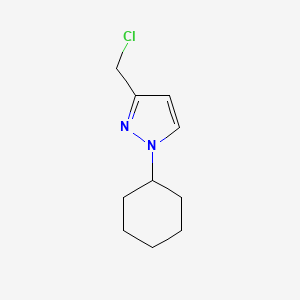
3-(Chloromethyl)-1-cyclohexylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would detail the starting materials, reagents, and conditions required for each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Scaffold Diversification
3-(Chloromethyl)-1-cyclohexylpyrazole and similar molecules play a crucial role in the synthesis of complex organic structures due to their reactivity and potential for scaffold diversification. A study highlights the Lewis base-catalyzed intermolecular triazene alkyne cycloaddition for late-stage functionalization and scaffold diversification, emphasizing the synthetic utility of such reactions in creating densely substituted pyrazole scaffolds with applications in both agrochemical and pharmaceutical industries (Shuaipeng Lv et al., 2019).
Antimycobacterial Activity
Pyrazolyl compounds, including those related to this compound, have been investigated for their potential antimycobacterial activity. A study on Pyrazolyl Pd(II) complexes containing triphenylphosphine reports significant antimycobacterial effects, suggesting the therapeutic potential of these compounds in treating tuberculosis and related diseases (C. Silva et al., 2015).
Corrosion Inhibition
The inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media has been documented, demonstrating the application of pyrazole derivatives in protecting metals from corrosion. This research indicates that such compounds can be efficient inhibitors, providing insights into new applications for this compound related structures in materials science (A. Chetouani et al., 2005).
Antimicrobial Activities
Furthermore, the synthesis of new indole-containing pyrazole derivatives has been explored, with some compounds displaying strong antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as yeast. This suggests the potential of this compound derivatives in the development of new antimicrobial agents (H. Behbehani et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(chloromethyl)-1-cyclohexylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQEPILEFXLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)
![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)
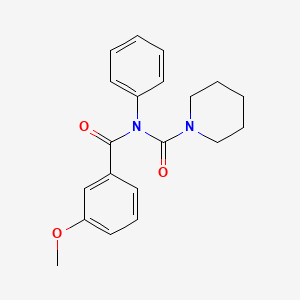
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)
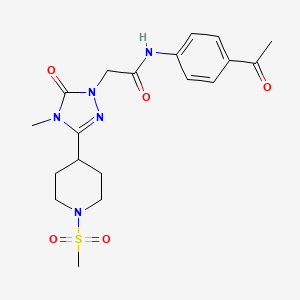
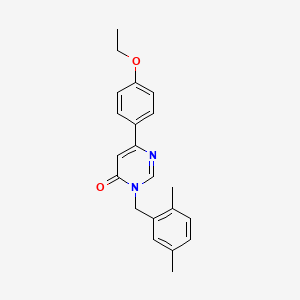
![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)
